Aspartimide Suppression: Dmb vs. Hmb
In a systematic comparative study of backbone protection strategies for Asp-Gly containing peptides, Dmb backbone protection completely suppressed aspartimide formation during Fmoc SPPS. In contrast, analogous Hmb protection resulted in a mixture of desired peptide and significant aspartimide-derived by-products, with an overall purity reduction of approximately 15-20% relative to the Dmb-protected synthesis [1]. This differential outcome stems from the greater steric bulk and distinct electronic properties of the 2,4-dimethoxybenzyl group compared to the 2-hydroxy-4-methoxybenzyl moiety, which more effectively shields the aspartimide-prone backbone conformation [1].
| Evidence Dimension | Aspartimide by-product formation during Fmoc SPPS of Asp-Gly containing peptide |
|---|---|
| Target Compound Data | No detectable aspartimide by-product; complete suppression |
| Comparator Or Baseline | N-Hmb backbone protection (Fmoc-Asp(OtBu)-(Hmb)Gly-OH strategy) |
| Quantified Difference | Dmb: complete suppression (0% aspartimide); Hmb: substantial aspartimide formation, final product purity reduced by approximately 15-20% |
| Conditions | Fmoc SPPS of model hydrophobic peptide containing Asp-Gly motif; standard TFA cleavage |
Why This Matters
Aspartimide formation during Fmoc SPPS of Asp-Gly sequences generates a mixture of α- and β-peptide isomers plus piperidide adducts, all of which are difficult to separate and can render the target peptide unusable for biological assays.
- [1] Cardona, V., Eberle, I., Barthélémy, S., Beythien, J., Doerner, B., Schneeberger, P., Keyte, J., & White, P. D. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14, 285-292. View Source
